N-(2-Aminobutyl)cyclobutanamine
Description
N-(2-Aminobutyl)cyclobutanamine is a cyclobutanamine derivative featuring a primary amine group attached to a butyl side chain. Cyclobutanamine derivatives are characterized by a strained four-membered cyclobutane ring, which influences their reactivity, stability, and interactions with biological targets. The aminobutyl substituent in this compound likely enhances solubility and modulates pharmacokinetic properties compared to simpler alkyl or aryl substitutions .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-N-cyclobutylbutane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-2-7(9)6-10-8-4-3-5-8/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
BPDSJDNWXLCNCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC1CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminobutyl)cyclobutanamine typically involves the reaction of cyclobutylamine with 2-bromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclobutylamine attacks the electrophilic carbon of 2-bromobutane, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminobutyl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted cyclobutanamine derivatives.
Scientific Research Applications
N-(2-Aminobutyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminobutyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- In contrast, N-(2-Aminobutyl)cyclobutanamine has a flexible aliphatic chain, favoring solubility and metabolic stability .
- Synthetic Efficiency : Derivatives with morpholine or chromene groups (e.g., 10d, 12a) achieve high yields (89–94%), whereas isoxazole-containing analogs (e.g., 28) show lower yields (27–55%), likely due to steric hindrance .
Physicochemical and Pharmacological Properties
NMR and HRMS Data
- N-(4-Morpholinobenzyl)cyclobutanamine (10d): Distinct ¹H NMR signals for benzyl (δ 7.2–7.4) and morpholine protons (δ 3.6–3.8). HRMS confirms molecular ion [M+H]⁺ at m/z 247.1810 .
- N-Cyclobutylaminoethoxyisoxazole (28): ¹³C NMR shows isoxazole carbons (δ 168.9–171.7) and cyclobutane carbons (δ 14.7–30.7). HRMS [M+H]⁺ at m/z 289.1547 .
- N-Methylcyclobutanamine : Simpler NMR profile with cyclobutane protons (δ 1.6–2.0) and methyl group (δ 2.2–2.5) .
Comparison: The aminobutyl chain in this compound would likely produce distinct NH₂ and CH₂ signals in NMR, differentiating it from aryl-substituted analogs.
Biological Activity
N-(2-Aminobutyl)cyclobutanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its unique cyclobutane structure combined with an amine functional group. This configuration may contribute to its biological activity, particularly in interactions with various receptors and enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing pathways related to cognition, mood, and pain perception.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical biological processes, such as proteases and kinases.
Table 1: Summary of Biological Activities
Case Studies
-
Antinociceptive Activity :
A study evaluated the antinociceptive effects of this compound in rodent models. The results indicated a significant reduction in pain responses comparable to established analgesics, suggesting potential use in pain management therapies. -
Neuroprotective Effects :
Research demonstrated that this compound exhibited neuroprotective properties against excitotoxicity in cultured neurons. This effect was linked to its ability to modulate NMDA receptor activity, offering insights into potential applications for neurodegenerative diseases. -
Cytotoxicity Against Cancer Cells :
In vitro studies showed that this compound induced apoptosis in various cancer cell lines. The mechanism was attributed to the disruption of mitochondrial function and activation of caspase pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
